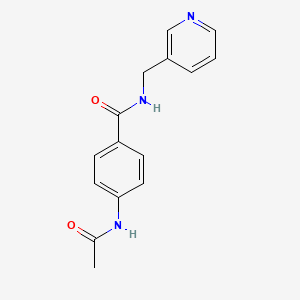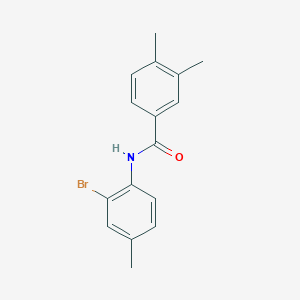
4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine is a complex organic compound featuring a thiolane ring with two nitrogen atoms substituted by furan-2-ylmethyl and 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of furan-2-ylmethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiolane precursor under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the furan-2-ylmethyl or 4-methoxyphenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine include:
- 4-N-(furan-2-ylmethyl)-3-N-(phenyl)-1,1-dioxothiolane-3,4-diamine
- 4-N-(furan-2-ylmethyl)-3-N-(4-chlorophenyl)-1,1-dioxothiolane-3,4-diamine
- 4-N-(furan-2-ylmethyl)-3-N-(4-methylphenyl)-1,1-dioxothiolane-3,4-diamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-N-(furan-2-ylmethyl)-3-N-(4-methoxyphenyl)-1,1-dioxothiolane-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-13-6-4-12(5-7-13)18-16-11-23(19,20)10-15(16)17-9-14-3-2-8-22-14/h2-8,15-18H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQRZPAUAAOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-CHLORO-6-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5585059.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)
![(1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585077.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)

![5-phenyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585116.png)

![2-[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5585157.png)
![2-{1-(2-methylphenyl)-5-[2-(1-methylpiperidin-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5585163.png)
![(5E)-3-phenyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5585168.png)
![methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)methyl]-4-methoxybenzoate](/img/structure/B5585175.png)
